5-hydroxy-1H-imidazole-4-carboxamide
Overview
Description
5-Hydroxy-1H-imidazole-4-carboxamide is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. This compound is known for its significant role in various biochemical processes and its potential applications in scientific research and industry. It is structurally characterized by a hydroxyl group at the 5-position and a carboxamide group at the 4-position of the imidazole ring.
Mechanism of Action
Target of Action
It is structurally similar to 5-aminoimidazole-4-carboxamide ribotide (aicar), an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (amp) that is capable of stimulating amp-dependent protein kinase (ampk) activity .
Mode of Action
AICAR is known to stimulate AMPK activity, which plays a key role in cellular energy homeostasis .
Biochemical Pathways
The imidazole group, to which 5-hydroxy-1H-imidazole-4-carboxamide belongs, is a key component of several biomolecules. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole intermediate AICAR is synthesized in both the histidine and purine biosynthesis pathways but is used only in purine biosynthesis .
Pharmacokinetics
Its solubility in dmso and water is reported to be slight . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.
Result of Action
AICAR has been used clinically to treat and protect against cardiac ischemic injury .
Action Environment
Environmental factors such as temperature and atmospheric conditions could potentially influence the action, efficacy, and stability of this compound. It is recommended to store the compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-imidazole-4-carboxamide can be achieved through various methods. One efficient method involves the cyclization of amido-nitriles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles.
Industrial Production Methods: For industrial production, a one-step synthesis method has been developed from commercially available hypoxanthine. This method involves a key hydrolysis step and practical isolation, making the process efficient and environmentally friendly . The production cost is significantly reduced, and the impact on the environment is minimized.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and carboxamide groups, which are reactive sites on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-Hydroxy-1H-imidazole-4-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the study of enzyme catalysis and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of nucleotide antibiotics . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-hydroxy-1H-imidazole-4-carboxamide include 5-amino-1H-imidazole-4-carboxamide, 4-amino-5-carbamoylimidazole, and 4-carboxamido-5-aminoimidazole . These compounds share structural similarities but differ in the functional groups attached to the imidazole ring.
Uniqueness: What sets this compound apart is the presence of the hydroxyl group at the 5-position, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific biochemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
4-hydroxy-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWSIIBPZOBMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205574 | |
Record name | 4-Carbamoylimidazolium 5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56973-26-3 | |
Record name | 5-Hydroxy-1H-imidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56973-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carbamoylimidazolium 5-olate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56973-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Carbamoylimidazolium 5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1H-imidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6IZ97918F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key challenges in formulating solid dosage forms of 5-hydroxy-1H-imidazole-4-carboxamide?
A1: One of the primary challenges is maintaining the stability and preventing discoloration of this compound in solid formulations. Research indicates that the compound is susceptible to degradation and color changes, particularly under humid conditions [, ].
Q2: How do researchers address the stability issues of this compound in solid dosage forms?
A2: Studies highlight the inclusion of specific excipients to enhance stability. For instance, incorporating silicon dioxide in tablet formulations has shown improvements in stability and releasability []. Additionally, utilizing packaging with environmental regulation, such as desiccants and reducing agents, helps maintain stability by controlling moisture and oxidation [, ].
Q3: Are there specific forms of this compound that exhibit superior stability?
A3: Research indicates that certain crystalline forms of this compound sulfate, specifically the α-form, β-form, and γ-form, demonstrate advantageous characteristics like reduced blue staining and high storage stability [].
Q4: What are the production methods for obtaining specific forms of this compound?
A4: One method involves reacting an acid salt of this compound (or its hydrate) with a base like phosphates or amino acids in an acidic solvent to produce this compound·3/4hydrate [].
Q5: What are the potential benefits of using specific excipients like silicon dioxide in this compound tablets?
A5: Silicon dioxide, along with other excipients like carmellose calcium and croscarmellose sodium, can improve disintegration properties of the tablets []. This can lead to better drug release and potentially enhanced bioavailability.
Q6: What analytical methods are employed to study this compound?
A7: While the provided abstracts lack details on specific analytical techniques, it's plausible that methods like HPLC (High-Performance Liquid Chromatography) and various spectroscopic techniques (e.g., NMR, IR) are used for characterizing, quantifying, and monitoring this compound [, ].
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